Cas no 623588-36-3 (tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate)
623588-36-3 structure
Product Name:tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate
CAS No:623588-36-3
MF:C12H18BrN3O2S
MW:348.259220600128
CID:956564
PubChem ID:34180719
Update Time:2025-04-19
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 4-(5-Bromo-thiazol-2-yl)-piperazine-1-carboxylic acid tert-butyl ester
- tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate
- 4-(5-bromothiazol-2-yl)-piperazine-1-carboxylic acid tert-butyl ester
- t-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate
- AKOS015943414
- t-Butyl 4-(5-bromo-1,3-thiazol-2yl)piperazine-1-carboxylate
- HW-0200
- tert-butyl 4-(5-bromothiazol-2-yl)piperazine-1-carboxylate
- 623588-36-3
- EN300-12447352
- CS-0145322
- G19605
- SCHEMBL1199336
- DB-110416
- DTXSID70653103
- AUUNARNZCBXEBG-UHFFFAOYSA-N
-
- Inchi: 1S/C12H18BrN3O2S/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)10-14-8-9(13)19-10/h8H,4-7H2,1-3H3
- InChI Key: AUUNARNZCBXEBG-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(N2CCN(C(=O)OC(C)(C)C)CC2)S1
Computed Properties
- Exact Mass: 347.03044
- Monoisotopic Mass: 347.03031g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 73.9Ų
Experimental Properties
- PSA: 45.67
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM335964-1g |
tert-Butyl 4-(5-bromothiazol-2-yl)piperazine-1-carboxylate |
623588-36-3 | 95%+ | 1g |
$357 | 2022-12-31 | |
| Enamine | EN300-12447352-1.0g |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate |
623588-36-3 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-12447352-50mg |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate |
623588-36-3 | 95.0% | 50mg |
$50.0 | 2023-10-02 | |
| Enamine | EN300-12447352-100mg |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate |
623588-36-3 | 95.0% | 100mg |
$77.0 | 2023-10-02 | |
| Enamine | EN300-12447352-250mg |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate |
623588-36-3 | 95.0% | 250mg |
$110.0 | 2023-10-02 | |
| Enamine | EN300-12447352-500mg |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate |
623588-36-3 | 95.0% | 500mg |
$209.0 | 2023-10-02 | |
| Enamine | EN300-12447352-1000mg |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate |
623588-36-3 | 95.0% | 1000mg |
$299.0 | 2023-10-02 | |
| Enamine | EN300-12447352-2500mg |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate |
623588-36-3 | 95.0% | 2500mg |
$586.0 | 2023-10-02 | |
| Enamine | EN300-12447352-5000mg |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate |
623588-36-3 | 95.0% | 5000mg |
$867.0 | 2023-10-02 | |
| Enamine | EN300-12447352-10000mg |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate |
623588-36-3 | 95.0% | 10000mg |
$1286.0 | 2023-10-02 |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate Related Literature
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
623588-36-3 (tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk